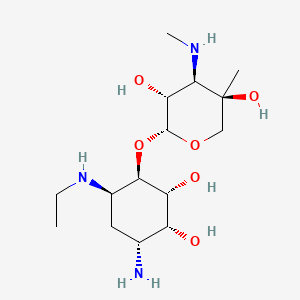
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is a chemical compound with the molecular formula C9H13N·HCl. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a dimethylphenyl group. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzenemethanamine using formaldehyde and formic acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt occurring upon the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzenemethanamines.
Applications De Recherche Scientifique
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-
- Benzenemethanamine, N-methyl-
- Dimethylbenzylamine
Uniqueness
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective or suitable.
Propriétés
| 68907-20-0 | |
Formule moléculaire |
C15H18ClN |
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
N-benzyl-2,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;/h3-10,16H,11H2,1-2H3;1H |
Clé InChI |
VNZLXPPFKJTVCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)

![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)


